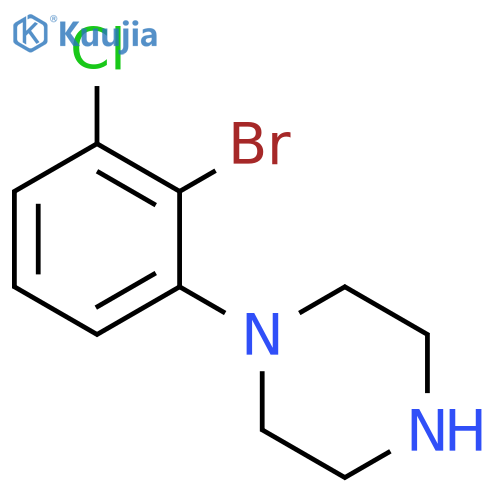Cas no 203396-12-7 (1-(2-bromo-3-chlorophenyl)piperazine)

203396-12-7 structure
商品名:1-(2-bromo-3-chlorophenyl)piperazine
CAS番号:203396-12-7
MF:C10H12BrClN2
メガワット:275.572680473328
CID:3891341
1-(2-bromo-3-chlorophenyl)piperazine 化学的及び物理的性質
名前と識別子
-
- Piperazine, 1-(2-bromo-3-chlorophenyl)-
- 1-(2-bromo-3-chlorophenyl)piperazine
-
1-(2-bromo-3-chlorophenyl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-55076557-2.5g |
1-(2-bromo-3-chlorophenyl)piperazine |
203396-12-7 | 95% | 2.5g |
$1531.0 | 2023-10-28 | |
| Enamine | BBV-55076557-10.0g |
1-(2-bromo-3-chlorophenyl)piperazine |
203396-12-7 | 95% | 10.0g |
$2438.0 | 2023-02-04 | |
| Enamine | BBV-55076557-1.0g |
1-(2-bromo-3-chlorophenyl)piperazine |
203396-12-7 | 95% | 1.0g |
$739.0 | 2023-02-04 | |
| Enamine | BBV-55076557-5g |
1-(2-bromo-3-chlorophenyl)piperazine |
203396-12-7 | 95% | 5g |
$1939.0 | 2023-10-28 | |
| Enamine | BBV-55076557-1g |
1-(2-bromo-3-chlorophenyl)piperazine |
203396-12-7 | 95% | 1g |
$739.0 | 2023-10-28 | |
| Enamine | BBV-55076557-5.0g |
1-(2-bromo-3-chlorophenyl)piperazine |
203396-12-7 | 95% | 5.0g |
$1939.0 | 2023-02-04 | |
| Enamine | BBV-55076557-10g |
1-(2-bromo-3-chlorophenyl)piperazine |
203396-12-7 | 95% | 10g |
$2438.0 | 2023-10-28 |
1-(2-bromo-3-chlorophenyl)piperazine 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
203396-12-7 (1-(2-bromo-3-chlorophenyl)piperazine) 関連製品
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
